tert-butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate: is an organic compound with the molecular formula C13H23NO3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a cyclohexyl ring with a ketone substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting tert-butyl carbamate with 3-oxocyclohexyl ethyl bromide in the presence of a base such as potassium carbonate.
Carbamate Formation: The intermediate is then treated with a suitable reagent, such as di-tert-butyl dicarbonate, to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride, resulting in the reduction of the ketone group to a secondary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclohexyl ring.
Reduction: Secondary alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry:
Protecting Group: tert-Butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate is used as a protecting group for amines in organic synthesis, allowing for selective reactions at other functional groups.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry:
Polymer Chemistry: The compound is used in the synthesis of polymers with specific properties, such as increased thermal stability.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyclohexyl ring and tert-butyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl (3-oxocyclohexyl)carbamate
- N-Boc-2-aminoacetaldehyde
Comparison:
- tert-Butyl N-(benzyloxy)carbamate: Similar in structure but contains a benzyloxy group instead of the cyclohexyl ring.
- tert-Butyl (3-oxocyclohexyl)carbamate: Lacks the ethyl linker, making it less flexible.
- N-Boc-2-aminoacetaldehyde: Contains an aldehyde group, making it more reactive in certain synthetic applications.
Uniqueness: tert-Butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate is unique due to its combination of a cyclohexyl ring with a ketone substituent and a carbamate functional group, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Properties
CAS No. |
1374658-64-6 |
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Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-oxocyclohexyl)ethyl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h10H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
DYUIGQBDMFJAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCC(=O)C1 |
Purity |
95 |
Origin of Product |
United States |
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